molecular formula C41H46N2O18 B139426 N,N-Dimethylpradimicin C CAS No. 127985-24-4

N,N-Dimethylpradimicin C

Cat. No. B139426
M. Wt: 854.8 g/mol
InChI Key: VMZLKUVXZLGMLL-IIOFOUJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylpradimicin C (DMPC) is a natural product that is isolated from Streptomyces pradimicinus. It belongs to the pradimicin family of antibiotics and has been found to exhibit a broad spectrum of antibacterial and antifungal activity. DMPC is a potent inhibitor of RNA polymerase, making it a promising candidate for the development of new antibiotics.

Mechanism Of Action

N,N-Dimethylpradimicin C inhibits RNA polymerase, the enzyme responsible for transcription in bacteria and fungi. It binds to the β-subunit of RNA polymerase and prevents the formation of the transcription initiation complex. This results in the inhibition of gene expression and ultimately leads to bacterial or fungal cell death.

Biochemical And Physiological Effects

N,N-Dimethylpradimicin C has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of N,N-Dimethylpradimicin C is its broad spectrum of activity against bacterial and fungal pathogens. However, its low yield and limited solubility in water can make it challenging to work with in lab experiments. Additionally, N,N-Dimethylpradimicin C has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N,N-Dimethylpradimicin C. One area of interest is the development of new antibiotics based on the structure of N,N-Dimethylpradimicin C. Another potential application is the use of N,N-Dimethylpradimicin C as a tool to study RNA polymerase and its role in gene expression. Finally, there is potential for the development of N,N-Dimethylpradimicin C as an anticancer agent, although further research is needed to determine its effectiveness in vivo.
Conclusion
In conclusion, N,N-Dimethylpradimicin C is a natural product with promising antibacterial, antifungal, and anticancer properties. Its mechanism of action as an RNA polymerase inhibitor makes it a promising candidate for the development of new antibiotics. Despite its limitations, N,N-Dimethylpradimicin C has the potential to be a valuable tool in scientific research and the development of new therapeutics.

Synthesis Methods

The synthesis of N,N-Dimethylpradimicin C involves the isolation of the compound from Streptomyces pradimicinus. This can be achieved through a series of extraction and purification steps. The yield of N,N-Dimethylpradimicin C is typically low, making it challenging to obtain large quantities of the compound. However, recent advancements in synthetic biology have enabled the production of N,N-Dimethylpradimicin C through genetic engineering of microorganisms.

Scientific Research Applications

N,N-Dimethylpradimicin C has been extensively studied for its antibacterial and antifungal properties. It has been found to be effective against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N,N-Dimethylpradimicin C has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

CAS RN

127985-24-4

Product Name

N,N-Dimethylpradimicin C

Molecular Formula

C41H46N2O18

Molecular Weight

854.8 g/mol

IUPAC Name

2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C41H46N2O18/c1-12-7-19-25(32(50)22(12)38(54)42-13(2)39(55)56)24-17(10-18-26(33(24)51)29(47)16-8-15(57-6)9-20(44)23(16)28(18)46)30(48)36(19)60-41-35(53)37(27(43(4)5)14(3)59-41)61-40-34(52)31(49)21(45)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-41,44-45,48-53H,11H2,1-6H3,(H,42,54)(H,55,56)/t13?,14?,21?,27?,30-,31?,34?,35?,36-,37?,40?,41?/m0/s1

InChI Key

VMZLKUVXZLGMLL-IIOFOUJLSA-N

Isomeric SMILES

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

synonyms

N,N-dimethylpradimicin C
N,N-DMPC

Origin of Product

United States

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